molecular formula C6H6N2S B8607687 3-methylimidazo[5,1-b][1,3]thiazole

3-methylimidazo[5,1-b][1,3]thiazole

Cat. No.: B8607687
M. Wt: 138.19 g/mol
InChI Key: VSYDUUPRFKVTJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methylimidazo[5,1-b][1,3]thiazole is a heterocyclic compound that consists of an imidazole ring fused with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylimidazo[5,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with α-haloketones under basic conditions. For example, the reaction of 2-aminothiazole with 3-bromo-2-oxopropanoic acid in the presence of a base like sodium hydroxide can yield this compound .

Industrial Production Methods

Industrial production methods for this compound often utilize continuous flow systems to enhance efficiency and yield. A modern industrial method involves a three-reactor multistage system where the reaction of aminothiazole with a haloketone is carried out in the first reactor, followed by dehydration and cyclization in subsequent reactors .

Chemical Reactions Analysis

Types of Reactions

3-methylimidazo[5,1-b][1,3]thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen and sulfur atoms in the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the ring.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

3-methylimidazo[5,1-b][1,3]thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methylimidazo[5,1-b][1,3]thiazole varies depending on its application. In medicinal chemistry, it often acts by binding to specific molecular targets such as enzymes or receptors. For example, it can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, leading to its diverse biological effects .

Comparison with Similar Compounds

3-methylimidazo[5,1-b][1,3]thiazole can be compared with other imidazothiazole derivatives:

    Imidazo[2,1-b]thiazole: Similar structure but different fusion pattern of the rings.

    Imidazo[1,2-a]pyridine: Contains a pyridine ring instead of a thiazole ring.

    Imidazo[1,2-b]thiazole: Another isomer with a different ring fusion pattern.

These compounds share some chemical properties but differ in their biological activities and applications, highlighting the uniqueness of this compound .

Properties

Molecular Formula

C6H6N2S

Molecular Weight

138.19 g/mol

IUPAC Name

3-methylimidazo[5,1-b][1,3]thiazole

InChI

InChI=1S/C6H6N2S/c1-5-3-9-6-2-7-4-8(5)6/h2-4H,1H3

InChI Key

VSYDUUPRFKVTJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=CN=CN12

Origin of Product

United States

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